molecular formula C12H12ClNOS B4254192 2-[(2-chlorobenzyl)thio]-N-prop-2-yn-1-ylacetamide

2-[(2-chlorobenzyl)thio]-N-prop-2-yn-1-ylacetamide

Cat. No. B4254192
M. Wt: 253.75 g/mol
InChI Key: LHIBJQKRFJYPBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-chlorobenzyl)thio]-N-prop-2-yn-1-ylacetamide, commonly known as CTAPA, is a small molecule that has been used in scientific research for its potential therapeutic properties. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism of Action

CTAPA is believed to exert its therapeutic effects by inhibiting the activity of enzymes such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). HDACs are involved in the regulation of gene expression, and their inhibition can lead to changes in cell differentiation and apoptosis. MMPs are involved in the breakdown of extracellular matrix proteins, and their inhibition can reduce inflammation and tumor invasion.
Biochemical and Physiological Effects:
CTAPA has been shown to have a variety of biochemical and physiological effects, including inhibition of cancer cell growth, reduction of inflammation, and neuroprotection. CTAPA has also been shown to modulate the expression of genes involved in cell cycle regulation, apoptosis, and immune response.

Advantages and Limitations for Lab Experiments

CTAPA has several advantages for lab experiments, including its small size, ease of synthesis, and potential therapeutic properties. However, CTAPA also has some limitations, including its low solubility in water and limited availability from commercial sources.

Future Directions

There are several potential future directions for research on CTAPA, including the development of more efficient synthesis methods, the optimization of CTAPA's therapeutic properties, and the investigation of its potential as a treatment for other diseases such as cardiovascular disease and diabetes. Further studies are also needed to elucidate the precise mechanism of action of CTAPA and to identify potential side effects and toxicity.

Scientific Research Applications

CTAPA has been used in scientific research for its potential therapeutic properties, particularly as an anti-cancer and anti-inflammatory agent. Studies have shown that CTAPA can inhibit the growth of cancer cells in vitro and in vivo, and can also reduce inflammation in animal models of arthritis and colitis. CTAPA has also been shown to have neuroprotective effects in animal models of stroke and Alzheimer's disease.

properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-N-prop-2-ynylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNOS/c1-2-7-14-12(15)9-16-8-10-5-3-4-6-11(10)13/h1,3-6H,7-9H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHIBJQKRFJYPBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)CSCC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-chlorobenzyl)thio]-N-prop-2-yn-1-ylacetamide
Reactant of Route 2
Reactant of Route 2
2-[(2-chlorobenzyl)thio]-N-prop-2-yn-1-ylacetamide
Reactant of Route 3
Reactant of Route 3
2-[(2-chlorobenzyl)thio]-N-prop-2-yn-1-ylacetamide
Reactant of Route 4
Reactant of Route 4
2-[(2-chlorobenzyl)thio]-N-prop-2-yn-1-ylacetamide
Reactant of Route 5
Reactant of Route 5
2-[(2-chlorobenzyl)thio]-N-prop-2-yn-1-ylacetamide
Reactant of Route 6
2-[(2-chlorobenzyl)thio]-N-prop-2-yn-1-ylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.